Enhanced Inhibition of Nitric Oxide (NO) Production Compared to Unsubstituted Xanthone
In a direct comparative study using IFN-γ/LPS-activated J774 macrophages, 3-methoxyxanthone (3-MeOXAN) exhibited a superior inhibitory effect on nitric oxide (NO) production compared to the parent xanthone molecule. At a concentration of 100 μM, 3-methoxyxanthone reduced NO production by 16.5%, whereas xanthone reduced NO production by only 3.6% [1]. Furthermore, when both compounds were encapsulated in PLGA nanocapsules, the inhibitory effect was dramatically enhanced, with 3-methoxyxanthone achieving an 80.0% reduction and xanthone achieving a 91.8% reduction in NO production [1].
| Evidence Dimension | Inhibition of NO production (% reduction) |
|---|---|
| Target Compound Data | 16.5% reduction (free); 80.0% reduction (nanoencapsulated) |
| Comparator Or Baseline | Xanthone: 3.6% reduction (free); 91.8% reduction (nanoencapsulated) |
| Quantified Difference | 4.6-fold higher free-state inhibition (16.5% vs. 3.6%). |
| Conditions | IFN-γ/LPS-activated J774 macrophage cell line; compound concentration of 100 μM. |
Why This Matters
This 4.6-fold increase in free-state NO inhibition provides a clear, quantifiable advantage for researchers studying inflammatory pathways where suppression of NO is a desired outcome, directly informing compound selection.
- [1] Teixeira, M., Alonso, M. J., Pinto, M. M. M., & Barbosa, C. M. (2005). Improvement of the inhibitory effect of xanthones on NO production by encapsulation in PLGA nanocapsules. European Journal of Pharmaceutics and Biopharmaceutics, 59(3), 491-500. View Source
